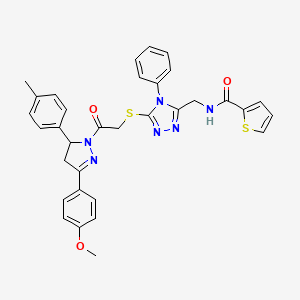
Methyl-(2-(4-Chlorobenzamido)-4,5-dimethylthiophen-3-carbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a chlorobenzamido group, a dimethylthiophene ring, and a carbamate moiety
Wissenschaftliche Forschungsanwendungen
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dimethyl-1,3-butadiene and sulfur.
Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and the thiophene derivative.
Formation of the Carbamate Moiety: The final step involves the reaction of the intermediate product with methyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets. The chlorobenzamido group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can also play a role in binding to biological targets, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chlorobenzamido)benzoate
- Methyl 2-(4-chlorobenzamido)-4-methylpentanoate
Uniqueness
Methyl (2-(4-chlorobenzamido)-4,5-dimethylthiophene-3-carbonyl)carbamate is unique due to the presence of the dimethylthiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential bioactivity.
Eigenschaften
IUPAC Name |
methyl N-[2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-8-9(2)24-15(12(8)14(21)19-16(22)23-3)18-13(20)10-4-6-11(17)7-5-10/h4-7H,1-3H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHWQCSQANYEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2461702.png)

![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2461711.png)

![N-[2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2461718.png)
![N-[2-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2461719.png)
![(E)-3-(2-Chlorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2461720.png)
